molecular formula C21H27NO2 B5568200 N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B5568200
M. Wt: 325.4 g/mol
InChI Key: OJBDHTRHZJKAQG-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl, methyl, and propan-2-yl groups

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Acetic Acid Derivative: The starting material, 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid, is prepared by reacting 5-methyl-2-propan-2-ylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The phenoxy acetic acid derivative is then reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(5-methylphenoxy)acetamide
  • N-(2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(4-methyl-2-propan-2-ylphenoxy)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the propan-2-yl group, provides a distinct steric and electronic environment that can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-6-17-9-7-8-16(5)21(17)22-20(23)13-24-19-12-15(4)10-11-18(19)14(2)3/h7-12,14H,6,13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBDHTRHZJKAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=C(C=CC(=C2)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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